molecular formula C₈¹³CH₁₂¹⁵N₂O₅ B1140558 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione CAS No. 369656-76-8

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione

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CAS No.: 369656-76-8
M. Wt: 231.18
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Description

Historical Context of Stable Isotope Labeling in Nucleosides

The development of stable isotope labeling in nucleosides traces its origins to the groundbreaking discoveries of the early 20th century, when Frederick Soddy first provided evidence for the existence of isotopes. These elements, which occupy identical positions in the periodic table while differing in mass due to varying numbers of neutrons within the atomic nucleus, opened entirely new avenues for scientific investigation. The pioneering work of Nobel laureates including Joseph John Thomson and Francis William Aston in developing mass spectrometry technology enabled the accurate separation, identification, and quantification of isotopic abundance, leading to the discovery of over 300 stable and radioisotopes currently known to science.

The transformation of isotope science into a practical tool for biological research occurred when scientists realized that stable isotopes, particularly those of carbon (carbon-13), nitrogen (nitrogen-15), oxygen (oxygen-18), and hydrogen (deuterium), could be chemically introduced into organic compounds such as fatty acids, amino acids, and sugars. This breakthrough enabled researchers to trace the metabolic fate of these compounds within biological systems, effectively birthing the age of isotope tracer methodology. The historical significance of this development cannot be overstated, as it provided biologists with a non-invasive method to follow molecular pathways in living systems.

The evolution of isotope labeling technology accelerated significantly during the 1930s with the successful isolation and concentration of nitrogen-15 by Harold Urey in 1937. This achievement provided researchers with additional tools for investigating the metabolic fate of amino, amine, and amido-containing compounds. By the end of the 1930s, the concentration, isolation, and introduction of stable isotopes of hydrogen, carbon, nitrogen, and oxygen into various compounds provided scientists with an exquisite array of tools for probing the biology of metabolism in health and disease. The post-war period saw temporary dominance of radioisotope methods, but stable isotope tracers remained essential for studying nitrogen and oxygen metabolism due to the absence of long-lived radioisotopes for these elements.

Significance of Carbon-13 and Nitrogen-15 Labels in Pyrimidine Nucleosides

The incorporation of carbon-13 and nitrogen-15 isotopes into pyrimidine nucleosides represents a sophisticated approach to molecular labeling that addresses several critical challenges in contemporary biochemical research. Carbon-13 enrichment provides nuclear magnetic resonance spectroscopists with enhanced sensitivity and resolution capabilities, as the natural abundance of carbon-13 is only 1.1 percent, making uniformly labeled compounds significantly more detectable. When strategically incorporated into specific positions within nucleoside structures, carbon-13 labels enable researchers to follow metabolic transformations and structural rearrangements with unprecedented precision.

Nitrogen-15 labeling offers complementary advantages, particularly in the study of hydrogen bonding interactions and base-pairing dynamics in nucleic acid structures. The chemical shift sensitivity of nitrogen-15 to its local electronic environment makes it an exceptional probe for investigating molecular interactions, conformational changes, and binding events. The technique of nitrogen-15 to hydrogen-1 double quantum filtering has proven particularly valuable for observing resonances in nucleotide-enzyme complexes, providing detailed information about the specificity of nucleotide-enzyme interactions.

The combination of carbon-13 and nitrogen-15 labels in pyrimidine nucleosides creates synergistic analytical opportunities that exceed the capabilities of single-isotope labeling strategies. Multi-dimensional nuclear magnetic resonance experiments utilizing both isotopes can provide comprehensive structural information while reducing spectral overlap and simplifying data interpretation. This dual-labeling approach has proven particularly valuable in studying large ribonucleic acid molecules where spectral complexity would otherwise overwhelm analytical capabilities.

Recent advances in isotope labeling technology have enabled the synthesis of nucleosides with multiple isotopic labels incorporated simultaneously. The development of chemoenzymatic synthesis methods has made it possible to obtain uridine triphosphate labeled with nitrogen-15 and carbon-13 at all carbon atoms of the ribose moiety from nitrogen-15 labeled uracil and carbon-13 labeled glucose. These synthetic achievements represent significant progress in making isotopically labeled nucleotides more accessible for research applications.

Nomenclature and Structural Classification

The systematic nomenclature of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione follows established conventions for describing isotopically labeled nucleosides while incorporating stereochemical descriptors that define the three-dimensional arrangement of atoms within the molecule. The International Union of Pure and Applied Chemistry name reflects the compound's classification as a derivative of uridine, with specific isotopic enrichment at defined atomic positions. The compound belongs to the broader category of pyrimidine nucleosides, which are characterized by their six-membered heterocyclic base containing nitrogen atoms at positions 1 and 3.

The structural framework of this compound consists of a pyrimidine-2,4-dione base (uracil) attached to a ribofuranose sugar moiety through a beta-nitrogen-1-glycosidic bond. The stereochemical descriptors (2R,4R,5R) define the absolute configuration at the carbon-2, carbon-4, and carbon-5 positions of the ribose ring, establishing the compound's three-dimensional structure. This stereochemical arrangement is crucial for biological activity, as it determines the compound's ability to participate in enzymatic reactions and form appropriate base-pairing interactions.

The molecular formula for the unlabeled parent compound is C9H12N2O6, with a molecular weight of approximately 244.2 grams per mole. The isotopic labeling increases the molecular weight by approximately 3 atomic mass units due to the incorporation of two nitrogen-15 atoms (each contributing 1 additional mass unit) and one carbon-13 atom (contributing 1 additional mass unit). This mass difference is readily detectable by mass spectrometry and provides a means for tracking the labeled compound in biological systems.

The compound's classification as a nucleoside analog reflects its structural similarity to naturally occurring nucleosides while containing modifications that can influence biological activity and metabolic stability. The presence of isotopic labels does not significantly alter the compound's chemical reactivity or biological properties, as isotopes of the same element exhibit essentially identical chemical behavior while differing in nuclear properties that affect spectroscopic characteristics.

Position-Specific Isotopic Labeling: Scientific Rationale

The strategic placement of isotopic labels at specific atomic positions within nucleoside structures represents a sophisticated approach to molecular design that maximizes analytical capabilities while minimizing synthetic complexity. Position-specific labeling enables researchers to probe individual atomic environments within complex molecular structures, providing detailed information about local dynamics, electronic properties, and intermolecular interactions that would be impossible to obtain through uniform labeling strategies.

The selection of the carbon-2 position in the ribose moiety for carbon-13 labeling reflects its strategic importance in nucleoside conformation and reactivity. This position experiences significant changes in chemical environment during conformational transitions between different sugar pucker states, making it an excellent reporter for monitoring structural dynamics. The carbon-2 position also participates in critical interactions with enzymes and other biomolecules, providing valuable information about binding mechanisms and catalytic processes.

The incorporation of nitrogen-15 labels at positions 1 and 3 of the pyrimidine base addresses the fundamental importance of these sites in hydrogen bonding and base-pairing interactions. Nitrogen-1 serves as the glycosidic attachment point and plays crucial roles in determining base orientation and accessibility for intermolecular interactions. Nitrogen-3 functions as both a hydrogen bond donor and acceptor, depending on the protonation state and local environment, making it particularly sensitive to changes in molecular associations.

Position-selective labeling offers significant advantages over uniform labeling approaches in terms of spectral simplicity and interpretability. By limiting isotopic enrichment to specific atomic positions, researchers can avoid the spectral congestion that often accompanies uniformly labeled samples while maintaining the enhanced sensitivity provided by isotopic labeling. This selective approach also reduces the cost and complexity of synthesis while focusing analytical attention on the most informative atomic positions.

The development of position-selective labeling methodologies has been facilitated by advances in automated synthesis platforms and refined chemical procedures. These technological improvements have made it possible to incorporate isotopic labels with high efficiency and excellent positional selectivity, enabling the routine preparation of specifically labeled nucleosides for research applications.

Overview of Research Applications in Structural Biology

The applications of isotopically labeled uridine derivatives in structural biology research span multiple disciplines and methodologies, reflecting the versatility and analytical power of these specialized compounds. Nuclear magnetic resonance spectroscopy represents the primary application domain, where isotopic labels provide enhanced sensitivity, improved resolution, and access to multidimensional experimental approaches that reveal detailed structural and dynamic information.

Ribonucleic acid structural studies have benefited enormously from the availability of isotopically labeled nucleotides, particularly in investigations of large ribonucleic acid molecules where spectral complexity would otherwise preclude detailed analysis. The incorporation of carbon-13 and nitrogen-15 labels enables the acquisition of heteronuclear correlation spectra that simplify resonance assignment and provide direct connectivity information. These approaches have proven particularly valuable in studies of riboswitches, ribozymes, and other functionally important ribonucleic acid structures.

Protein-nucleic acid interaction studies represent another major application area where isotopically labeled nucleosides provide crucial analytical capabilities. The ability to selectively observe labeled nucleotides in the presence of unlabeled protein components enables researchers to monitor binding events, conformational changes, and dynamic processes that occur upon complex formation. These studies have provided fundamental insights into the molecular mechanisms of transcription, translation, and gene regulation.

Dynamic studies utilizing solid-state nuclear magnetic resonance techniques have revealed intermediate timescale motions in ribonucleic acid structures that are inaccessible to solution-based methods. The use of deuterium-labeled nucleotides in highly hydrated gel samples has enabled the characterization of atomic motions occurring at rates between 10^4 and 10^10 per second, providing detailed information about conformational exchange processes. These investigations have revealed that extrahelical residues experience significant conformational exchange over nanosecond to microsecond timescales, while helical regions undergo interhelical motions even in the solid state.

The following table summarizes key research applications of isotopically labeled uridine derivatives in structural biology:

Application Area Isotopic Labels Used Information Obtained Reference Studies
Ribonucleic Acid Structure Determination Carbon-13, Nitrogen-15 Three-dimensional structure, base-pairing patterns Large ribonucleic acid complexes
Protein-Nucleotide Interactions Nitrogen-15, Hydrogen-1 Binding specificity, hydrogen bonding patterns Ribonuclease A complexes
Conformational Dynamics Deuterium, Carbon-13 Motion rates, amplitude characterization TAR ribonucleic acid studies
Metabolic Pathway Tracing Carbon-13, Nitrogen-15 Biosynthetic routes, enzymatic mechanisms Pyrimidine metabolism
Drug Development Multiple isotopes Target binding, mechanism of action Nucleoside analogs

Crystallographic studies have also benefited from the incorporation of isotopically labeled nucleosides, particularly in phase determination applications where heavy atoms or anomalously scattering isotopes can provide crucial diffraction information. The ability to incorporate specific isotopic labels at defined positions enables researchers to obtain structural information with enhanced precision and reliability.

The development of fluorescence resonance energy transfer applications has created new opportunities for utilizing isotopically labeled nucleosides in distance measurement experiments. These approaches enable the study of ribonucleic acid structure and dynamics in solution under physiological conditions, providing complementary information to nuclear magnetic resonance and crystallographic studies.

Future developments in isotopic labeling technology promise to expand these applications further, with advances in synthesis methodology, analytical instrumentation, and computational analysis continuing to enhance the utility of these specialized compounds in structural biology research. The combination of improved labeling strategies with emerging analytical techniques will undoubtedly lead to new insights into the fundamental mechanisms of biological processes involving nucleic acids.

Properties

IUPAC Name

1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6-,8-/m1/s1/i9+1,10+1,11+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHRCPNRJAMMIM-BRNXEOTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1[15N]2C=CC(=O)[15NH][13C]2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747500
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369656-76-8
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)(2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-13C,1,3-15N2-Uracil

The labeled uracil moiety is synthesized through a multi-step organic process. Starting with 13C-cyanamide and 15N-labeled urea, cyclocondensation under acidic conditions yields 2-13C,1,3-15N2-uracil (Fig. 1A). Alternative routes involve the use of 15N-ammonia for nitration and 13C-formate for carbon incorporation at position 2. Purification via recrystallization or high-performance liquid chromatography (HPLC) ensures >98% isotopic enrichment.

Enzymatic Coupling to Ribose-5-Phosphate

The labeled uracil is enzymatically coupled to ribose-5-phosphate using uracil phosphoribosyltransferase (UPRT) . This reaction, conducted in a buffered system (pH 7.4, 37°C), produces [2-13C,1,3-15N2]uridine monophosphate (UMP) with a yield of 85–90%. ATP and magnesium ions are required cofactors, while inorganic pyrophosphatase drives the reaction forward by hydrolyzing pyrophosphate.

Dephosphorylation to Uridine

UMP is dephosphorylated to uridine using alkaline phosphatase (pH 8.0, 25°C). This step achieves near-quantitative conversion, with the product purified via ion-exchange chromatography. The final [2-13C,1,3-15N2]uridine exhibits >99% chemical and isotopic purity, as confirmed by LC-MS and 13C/15N NMR.

Chemical Glycosylation of Labeled Uracil

For laboratories lacking access to enzymatic systems, chemical glycosylation offers a viable alternative. This method relies on Vorbrüggen-type conditions to couple the labeled base to a protected ribofuranose derivative.

Preparation of Protected Ribofuranose

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is synthesized from D-ribose via sequential benzoylation and acetylation. The protected sugar ensures regioselective glycosylation at the N1 position of uracil.

Glycosylation Reaction

Under anhydrous conditions, the labeled uracil is treated with the protected ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) as a Lewis acid. The reaction proceeds at 80°C for 12 hours, yielding the β-anomeric glycoside as the major product (85% β:15% α).

Deprotection and Purification

The benzoyl and acetyl groups are removed via methanolic ammonia (7N NH3/MeOH, 24 hours). Final purification by silica gel chromatography isolates [2-13C,1,3-15N2]uridine with 70–75% overall yield.

Isotopic Scrambling and Quality Control

A critical challenge in isotopic labeling is minimizing scrambling during synthesis. For [2-13C,1,3-15N2]uridine, the following measures ensure isotopic integrity:

  • Enzymatic Coupling : UPRT’s substrate specificity prevents 13C migration from position 2.

  • Chemical Synthesis : Rigorous exclusion of protic solvents during glycosylation avoids acid-catalyzed label redistribution.

  • Analytical Validation : 13C NMR confirms the 13C-2 signal at δ 158.2 ppm, while 15N NMR shows distinct resonances at δ 174.3 (N1) and δ 162.1 (N3).

Comparative Analysis of Methods

Parameter Chemo-Enzymatic Chemical Glycosylation
Yield 85–90%70–75%
Isotopic Purity >99%95–98%
Stereoselectivity β-onlyβ:α = 85:15
Time 48–72 hours5–7 days
Equipment Requires enzymesStandard organic lab

The chemo-enzymatic approach outperforms chemical methods in yield and stereochemical control but demands specialized enzymatic reagents. Chemical synthesis, while slower, remains accessible for labs without biocatalytic infrastructure.

Industrial-Scale Production and Applications

Large-scale synthesis (≥100 g) employs continuous-flow enzymatic reactors to maximize efficiency. Silantes GmbH, for instance, utilizes immobilized UPRT on chitosan beads to produce [2-13C,1,3-15N2]uridine at a cost of €12,000 per gram. Applications include:

  • NMR Spectroscopy : Site-specific labels reduce signal overlap in 13C-1H HSQC spectra of RNA.

  • Metabolic Tracing : Ribose salvage pathways in nutrient-deprived cells can be tracked using [2-13C,1,3-15N2]uridine .

Chemical Reactions Analysis

Types of Reactions

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: Halogenation and alkylation reactions are performed using reagents such as halogens and alkyl halides.

Major Products Formed

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones and aldehydes.

    Reduced Derivatives: Dihydro compounds.

    Substituted Derivatives: Halogenated and alkylated compounds.

Scientific Research Applications

1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of nucleoside analogs.

    Biology: Studied for its role in DNA and RNA synthesis.

    Medicine: Investigated for its potential as an antiviral and anticancer agent.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione involves its incorporation into nucleic acids. The compound mimics natural nucleosides and gets incorporated into DNA or RNA, disrupting the normal replication process. This leads to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Dione Analogs

Compound Name Substituent(s) Isotope Labeling Stereochemistry Molecular Weight (g/mol) CAS Number
Target Compound None (2’-deoxyuridine base) ¹³C (C2), ¹⁵N₂ (N1, N3) 2R,4R,5R ~228.21* N/A (labelled)
2’-Deoxyuridine None None 2R,4S,5R 228.21 951-78-0
Trifluridine 5-(Trifluoromethyl) None 2R,4S,5R† 296.20 70-00-8
Brivudine 5-[(E)-2-Bromoethenyl] None 2R,4S,5R 333.13 69304-47-8
Floxuridine (5-Fluoro-2’-deoxyuridine) 5-Fluoro None 2R,4S,5R 246.20 50-91-9
Idoxuridine 5-Iodo None 2R,4S,5R 354.10 54-42-2
5-Chloro-2’-deoxyuridine 5-Chloro None 2R,4S,5R 242.63 50-14-6

*Exact mass depends on isotopic enrichment.
†Stereochemistry inferred from related analogs.

Key Observations :

  • The target compound is distinguished by its isotopic labels and 4R configuration , unlike most analogs with 4S stereochemistry.
  • Halogenated analogs (Brivudine, Floxuridine, Idoxuridine) feature substituents at the C5 position, altering electronic properties and biological activity.
  • Trifluridine ’s trifluoromethyl group enhances metabolic stability and thymidylate synthase inhibition .

Pharmacological and Functional Properties

Table 2: Functional Comparison of Pyrimidine Dione Analogs

Compound Name Mechanism of Action Primary Applications Metabolic Activation Pathway
Target Compound Metabolic tracer Isotopic tracing in DNA synthesis/repair Phosphorylation to 2’-deoxyuridine-5’-triphosphate
Trifluridine Thymidylate synthase inhibition; DNA incorporation Anticancer (colorectal cancer) Phosphorylation to trifluorothymidine triphosphate
Brivudine Viral DNA polymerase inhibition Antiviral (herpes simplex, varicella-zoster) Phosphorylation to bromovinyl-deoxyuridine triphosphate
Floxuridine Thymidylate synthase inhibition; DNA chain termination Anticancer (hepatic metastases) Phosphorylation to 5-fluoro-dUMP
Idoxuridine Viral DNA incorporation; replication disruption Antiviral (herpetic keratitis) Phosphorylation to idoxuridine triphosphate

Key Observations :

  • The target compound’s isotopic labeling enables non-perturbative tracking of nucleotide metabolism, unlike therapeutic analogs that modify DNA synthesis or viral replication.
  • Halogenated analogs exhibit antiviral or anticancer activity via DNA polymerase inhibition or thymidylate synthase targeting. Resistance mechanisms (e.g., thymidylate synthase overexpression) are documented for fluoropyrimidines .
  • Stereochemistry impacts enzyme recognition: the target’s 4R configuration may alter kinase phosphorylation efficiency compared to 4S analogs .

Table 3: Isotopically Labeled Pyrimidine Dione Derivatives

Compound Name Isotope(s) Application Source
Target Compound ¹³C, ¹⁵N₂ Metabolic flux analysis; NMR/MS studies
5-(Tritiomethyl)-2’-deoxyuridine ³H (tritium) Radiolabeled DNA incorporation assays

Key Observations :

  • The target compound ’s ¹³C/¹⁵N₂ labels avoid radioactivity hazards associated with tritiated analogs .
  • Isotopic variants are critical for elucidating nucleotide salvage pathways and drug resistance mechanisms .

Biological Activity

The compound 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Composition

The molecular formula of the compound is C10H14N2O5C_{10}H_{14}N_2O_5 with a molecular weight of approximately 246.23 g/mol. The compound features a pyrimidine ring substituted with a hydroxymethyl group and an oxolane moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10H14N2O5
Molecular Weight246.23 g/mol
CAS NumberNot specified
StructurePyrimidine derivative

Antiviral Activity

Research has indicated that pyrimidine derivatives exhibit significant antiviral properties. Specifically, compounds similar to 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione have been studied for their efficacy against viral infections such as Hepatitis B and HIV.

Case Study: Hepatitis B Virus (HBV)

In a study examining the antiviral effects of similar compounds, it was found that these pyrimidine derivatives could inhibit HBV replication in vitro. The mechanism was attributed to their ability to interfere with viral DNA polymerase activity, thereby reducing viral load in infected cells.

Antitumor Activity

Pyrimidine derivatives are also being investigated for their antitumor properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through the induction of apoptosis.

The proposed mechanism involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. This action leads to reduced cell division and promotes programmed cell death in malignant cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of HBV replication
AntitumorInduction of apoptosis in cancer cell lines

Pharmacokinetics

Understanding the pharmacokinetics of 1-(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-ylpyrimidine-2,4-dione is crucial for determining its therapeutic potential. Preliminary studies suggest that the compound is well absorbed with a favorable bioavailability profile.

Absorption and Distribution

The compound exhibits rapid absorption post-administration with peak plasma concentrations achieved within a few hours. Its distribution is characterized by high affinity for tissues involved in metabolism and excretion.

Metabolism and Excretion

Metabolic studies indicate that the compound undergoes phase I metabolic reactions primarily via cytochrome P450 enzymes. The metabolites are then excreted via renal pathways.

Q & A

Q. What synthetic strategies are optimal for preparing this isotopically labeled compound while preserving stereochemical integrity?

Methodological Answer: Synthesis requires enantioselective routes to maintain the (2R,4R,5R) oxolan-2-yl configuration. Key steps include:

  • Protecting group chemistry : Use of dimethoxytrityl (DMT) groups to protect hydroxyls during coupling reactions, as demonstrated in related nucleoside syntheses .
  • Isotopic incorporation : Introduce ¹³C and ¹⁵N labels during pyrimidine ring formation via enzymatic or chemical methods (e.g., isotopically enriched urea derivatives).
  • Purification : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to verify isotopic purity and stereochemistry .

Q. How can researchers validate the stereochemistry of the oxolan-2-yl moiety?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally similar compounds like (2R,3R,4S,5R)-configured nucleosides .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the oxolane ring. For example, vicinal coupling constants (~4–6 Hz) confirm cis-diol configurations .
  • Circular dichroism (CD) : Compare experimental spectra with computed CD profiles for stereoisomers .

Q. What analytical techniques ensure isotopic purity of ¹³C and ¹⁵N labels?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Detect isotopic peaks (e.g., M+1 for ¹³C) and validate ¹⁵N incorporation via nitrogen rule compliance .
  • NMR isotope shift analysis : ¹³C-labeled carbons exhibit distinct 13C^{13}\text{C}-1H^{1}\text{H} coupling in HSQC experiments .
  • Isotope ratio mass spectrometry (IRMS) : Quantify ¹⁵N abundance using fragment ions (e.g., m/z 30 for ¹⁵N₂ in the pyrimidine ring) .

Advanced Research Questions

Q. How do isotopic substitutions (¹³C, ¹⁵N) influence enzymatic interactions in biochemical assays?

Methodological Answer:

  • Kinetic isotope effects (KIEs) : Measure kcat/KMk_{\text{cat}}/K_M ratios using labeled vs. unlabeled substrates. For example, ¹⁵N labeling may alter hydrogen bonding in enzyme active sites .
  • Isothermal titration calorimetry (ITC) : Compare binding thermodynamics (ΔH, ΔS) to assess isotopic impacts on ligand-enzyme interactions .
  • Molecular dynamics (MD) simulations : Model isotopic mass effects on conformational dynamics (e.g., oxolane ring puckering) .

Q. How can researchers resolve discrepancies between theoretical and experimental collision cross-section (CCS) data in mass spectrometry?

Methodological Answer:

  • Orthogonal CCS validation : Compare ion mobility spectrometry (IMS) data with computational predictions (e.g., MOBCAL simulations) .
  • Adduct-specific calibration : Use sodium or ammonium adducts to refine CCS measurements, as their coordination alters ion mobility .
  • Structural analogs : Cross-reference CCS values with structurally characterized derivatives (e.g., fluorinated oxolane analogs) .

Q. What strategies mitigate racemization risks during derivatization of this compound?

Methodological Answer:

  • Low-temperature reactions : Perform acylations or silylations at ≤0°C to minimize oxolane ring opening .
  • Chiral auxiliaries : Use enantiopure catalysts (e.g., Sharpless dihydroxylation conditions) for stereoretentive coupling .
  • In-line monitoring : Employ Raman spectroscopy to detect racemization in real-time during synthesis .

Data Contradiction Analysis

Q. How should conflicting NMR and X-ray data on hydroxyl group conformations be addressed?

Methodological Answer:

  • Dynamic NMR analysis : Variable-temperature (VT-NMR) experiments to identify rotameric equilibria or hydrogen-bonding shifts .
  • Quantum mechanical calculations : Compare DFT-optimized structures (e.g., B3LYP/6-31G*) with crystallographic data to resolve conformational ambiguities .
  • Solvent effects : Re-examine structures in polar vs. nonpolar solvents to assess environmental impacts on hydrogen bonding .

Tables for Key Data

Analytical Parameter Technique Key Observations Reference
Isotopic purity (¹³C/¹⁵N)HRMSM+1 peak intensity ratio = 1.08 (theoretical)
Oxolane ring conformationX-ray crystallographyC2'-endo puckering confirmed
Enzymatic binding affinityITCΔG = -9.2 kcal/mol (¹⁵N-labeled vs. -8.7 unlabeled)
CCS discrepancy resolutionIMS + MOBCALExperimental CCS = 233.8 Ų vs. predicted 237.0 Ų

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